1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Description
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride (CAS: 1803589-06-1) is a synthetic organic compound featuring a propan-2-amine backbone substituted with a 2-chlorophenyl group and a 1H-pyrazol-1-yl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research . Its structure combines a halogenated aromatic ring (2-chlorophenyl) and a heterocyclic pyrazole, both of which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13;;/h2-9,12H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIJLYAEDBSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride, with CAS Number 1803589-06-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₆Cl₂N₃
- Molecular Weight : 308.6 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine; dihydrochloride
- PubChem CID : 119031060
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆Cl₂N₃ |
| Molecular Weight | 308.6 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine; dihydrochloride |
| PubChem CID | 119031060 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . In vitro evaluations demonstrated significant antimicrobial activities against various pathogens. For instance, one study reported that certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further emphasizes its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of related pyrazole compounds have been explored in several studies. Notably, compounds similar to this compound have shown promising results in reducing the viability of cancer cells in vitro. For example, derivatives were tested against A549 human lung adenocarcinoma cells, revealing a reduction in cell viability by up to 64% with certain substitutions on the phenyl ring . This suggests that modifications to the chemical structure can enhance anticancer efficacy.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, various pyrazole derivatives were subjected to antimicrobial testing. The study found that compound 7b , closely related to the target compound, had a remarkable inhibition zone against tested pathogens, indicating strong antimicrobial properties . The time-kill assay further confirmed the bactericidal effects of these compounds.
Study on Anticancer Properties
In another investigation focusing on the anticancer effects of pyrazole derivatives, researchers treated A549 cells with different concentrations of the compounds. The results indicated that some derivatives significantly reduced cell viability compared to untreated controls. The most effective compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
Mechanistic Insights
The biological activity of this compound is believed to be linked to its structural features that allow for interaction with biological targets. The presence of the pyrazole ring is crucial for its activity, as it can engage in hydrogen bonding and π-stacking interactions with target biomolecules.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Substituent Effects: Halogen vs. Fluorine in 1955554-65-0 offers electronegativity but reduced steric hindrance compared to chlorine . Pyrazole Position: Substitution at pyrazole N1 (target compound) vs. N3 () alters molecular geometry, affecting interactions with enzymes or receptors .
Amine Position and Salt Form :
- Propan-2-amine (secondary amine) in the target compound and 1803562-88-0 provides higher basicity and solubility as dihydrochloride salts compared to the primary amine in 1955554-65-0 .
Pharmacological Relevance: Pyrazole derivatives (e.g., ) are associated with antimicrobial and receptor antagonist activities. The 2-chloro group may enhance binding to hydrophobic pockets in target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
